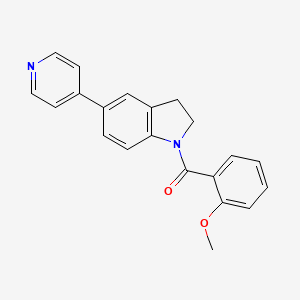

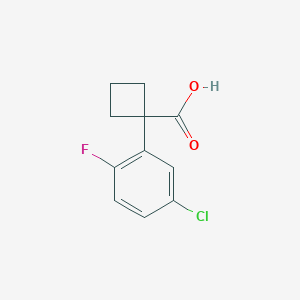

4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol

Overview

Description

1,2,4-Oxadiazole derivatives are a class of heterocyclic compounds that contain an oxadiazole ring, which is a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . These compounds are known for their broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves the reaction of amidoximes with carboxylic acids or their derivatives . For example, one method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a key structural feature of these compounds. This ring system has four regioisomeric structures: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to their low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary widely depending on the specific compound. For example, one compound was reported as a yellow powder with a melting point of 188–190°C .Scientific Research Applications

Chemosensors and Colorimetric Fluoride Detection

One application of compounds related to 4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol is in the development of selective and colorimetric fluoride chemosensors. These chemosensors contain phenol hydroxyl and 1,3,4-oxadiazole groups, which exhibit specific spectroscopic and colorimetric properties useful for fluoride sensing. This is significant in environmental and analytical chemistry for detecting fluoride ions in various solutions (Ma et al., 2013).

Antibacterial Properties

Compounds structurally similar to this compound have been shown to possess antibacterial properties. Schiff base compounds, which include the oxadiazole group, have been found effective against gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. This highlights the potential use of such compounds in developing new antibacterial agents (Kakanejadifard et al., 2013).

Corrosion Inhibition

Oxadiazole derivatives, including those related to this compound, have been investigated for their corrosion inhibition properties. They are particularly effective in protecting mild steel in acidic environments, which is relevant in industrial applications, especially in preserving metal integrity (Ammal et al., 2018).

Organic Light-Emitting Diodes (OLEDs)

In the field of electronics, related compounds have been used in the development of efficient organic light-emitting diodes (OLEDs) with low efficiency roll-off. These compounds act as green phosphors, which are crucial for enhancing the performance of OLEDs in display and lighting technologies (Jin et al., 2014).

Liquid Crystals and Photoluminescent Properties

1,3,4-Oxadiazole derivatives, similar in structure to this compound, have been synthesized and characterized for their mesomorphic behavior and photoluminescent properties. These compounds have applications in liquid crystal display technologies and photoluminescence-based devices, showcasing their versatility in material science (Han et al., 2010).

Mechanism of Action

Target of Action

activities . They have also shown anticancer activity against different cancer cell lines .

Mode of Action

It is known that 1,2,4-oxadiazole derivatives can act as potent caspase 3 activation-mediated apoptosis inducers with tumor selective properties . Caspase 3 is an important therapeutic target for cancer therapy because its activation integrates upstream signals into the final execution of cell death .

Biochemical Pathways

It is known that 1,2,4-oxadiazole derivatives can block the excitation of the nuclear factor κb (nf-кb) signaling pathway in a concentration-dependent manner . NF-кB is a protein complex that controls transcription of DNA and plays a key role in regulating the immune response to infection.

Result of Action

It is known that 1,2,4-oxadiazole derivatives can induce apoptosis in cancer cells . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, and its induction in cancer cells can lead to the inhibition of tumor growth.

Action Environment

It is known that the effectiveness of anti-infective agents can be influenced by factors such as the presence of other microorganisms, the ph of the environment, and the presence of biological barriers .

Safety and Hazards

Future Directions

Given their broad spectrum of biological activities, 1,2,4-oxadiazole derivatives are of interest in the development of new pharmaceuticals and pesticides . Future research may focus on the synthesis of novel 1,2,4-oxadiazole derivatives with improved activity and selectivity, as well as the exploration of their mechanisms of action .

properties

IUPAC Name |

4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-10-9(13-11-6)7-2-4-8(12)5-3-7/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARBCARLULHRKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

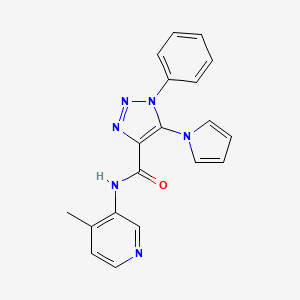

![3-Methyl-6-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2744289.png)

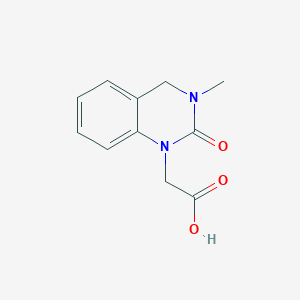

![(7-Methoxybenzofuran-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2744292.png)

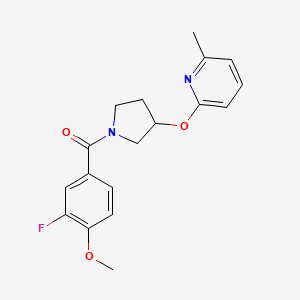

![2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2744296.png)

![N-(2,5-dimethoxyphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2744297.png)

![(2-bromophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2744299.png)

![N-(2,4-dimethylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2744302.png)